7-acetyl-3-(butylsulfanyl)-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
Starting Materials: The triazino-benzoxazepine intermediate and butylthiol.
Reaction Conditions: The reaction is typically performed under reflux conditions in the presence of a catalyst such as triethylamine (TEA).
Incorporation of the Methylpyrrole Moiety:
Starting Materials: The butylsulfanyl-triazino-benzoxazepine intermediate and 1-methyl-1H-pyrrole.
Reaction Conditions: The reaction is conducted in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-acetyl-3-(butylsulfanyl)-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions
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Formation of the Triazino-Benzoxazepine Core:
Starting Materials: 2-aminobenzoxazole and a suitable triazine derivative.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Butylsulfanyl)-6-(1-methyl-1H-pyrrol-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone undergoes various chemical reactions, including:
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Oxidation:
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Conditions: Typically performed in aqueous or organic solvents at room temperature.
Products: Oxidized derivatives with potential changes in the sulfanyl group.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Products: Reduced forms of the compound, possibly affecting the triazino-benzoxazepine core.
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Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Carried out in polar solvents such as ethanol or methanol at elevated temperatures.
Products: Substituted derivatives with modifications in the pyrrole or benzoxazepine rings.
Scientific Research Applications
1-[3-(Butylsulfanyl)-6-(1-methyl-1H-pyrrol-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has a wide range of applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Utilized in the development of biochemical assays and probes.
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Medicine:
- Explored for its therapeutic potential in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Applied in the development of specialty chemicals and materials.
- Used in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 7-acetyl-3-(butylsulfanyl)-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors on cell membranes that mediate signal transduction.
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Pathways Involved:
- Modulation of oxidative stress pathways.
- Inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
- 1-[3-(Butylsulfanyl)-6-(1H-pyrrol-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone.
- 1-[3-(Butylsulfanyl)-6-(1-methyl-1H-pyrrol-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]methanone.
Uniqueness:
- The presence of the butylsulfanyl group enhances its lipophilicity and potential bioavailability.
- The methylpyrrole moiety contributes to its unique electronic properties and reactivity.
Properties
Molecular Formula |
C21H23N5O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[3-butylsulfanyl-6-(1-methylpyrrol-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H23N5O2S/c1-4-5-13-29-21-22-19-18(23-24-21)15-9-6-7-10-16(15)26(14(2)27)20(28-19)17-11-8-12-25(17)3/h6-12,20H,4-5,13H2,1-3H3 |
InChI Key |
MXJTZDOFZDJTPV-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CN4C)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CN4C)C(=O)C)N=N1 |
Origin of Product |
United States |
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